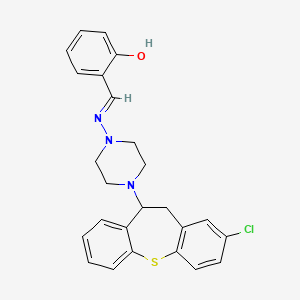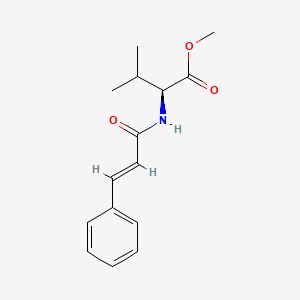
N-Cinnamoyl-D,L-valine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cinnamoyl-D,L-valine methyl ester is a compound that belongs to the class of N-substituted amino acids It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of valine, which is further esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-valine methyl ester typically involves the reaction of valine methyl ester hydrochloride with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then washed with hydrochloric acid and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Cinnamoyl-D,L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cinnamoyl group to a saturated derivative.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated derivatives.
Scientific Research Applications
Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications, although specific medical uses are still under research.
Industry: The compound’s properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cinnamoyl-D,L-valine methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to interact with carbonic anhydrase II, where it acts as an inhibitor by binding to the active site of the enzyme . This interaction is stabilized by hydrogen bonding and other non-covalent interactions, which inhibit the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Cinnamoyl-L-valine methyl ester: Similar in structure but differs in the stereochemistry of the valine moiety.
N-Cinnamoyl-D-valine methyl ester: Another stereoisomer with different biological activity.
N-Cinnamoyl-glycine methyl ester: Contains glycine instead of valine, leading to different chemical and biological properties.
Uniqueness
N-Cinnamoyl-D,L-valine methyl ester is unique due to its specific stereochemistry and the presence of both D and L forms of valine. This dual stereochemistry can result in different interactions with biological targets compared to its single-stereoisomer counterparts.
Properties
CAS No. |
127750-57-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |
InChI Key |
FPCRRVNOCVWNIW-HBWSCVEGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


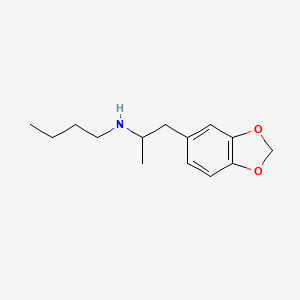
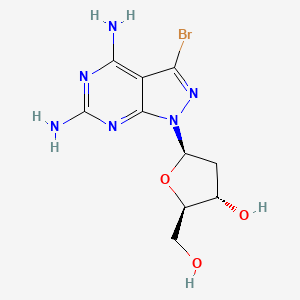
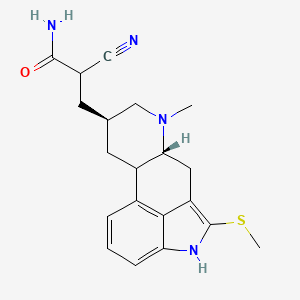
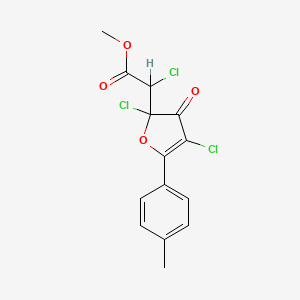
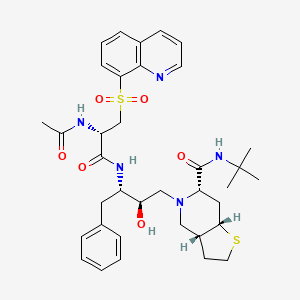

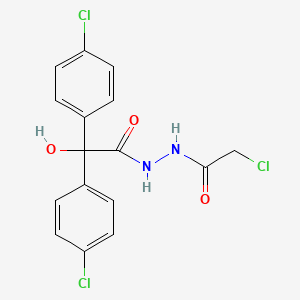

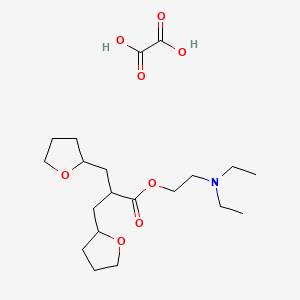
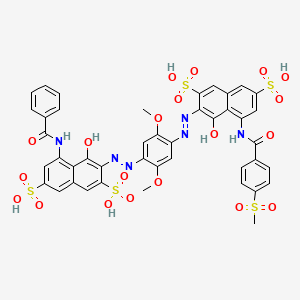
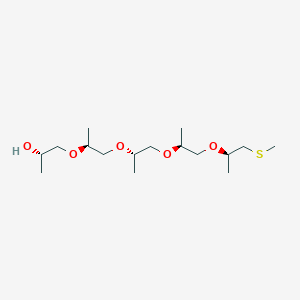
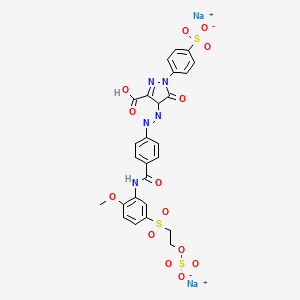
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
